2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid
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Overview
Description
2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the piperidine and benzoic acid components. Common synthetic routes include:
Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using reagents such as diazo compounds and transition metal catalysts.
Piperidine Formation: The piperidine ring can be synthesized through cyclization reactions involving linear precursors.
Benzoic Acid Introduction: The benzoic acid moiety is often introduced through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are typically employed in substitution reactions, with conditions varying based on the specific reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.
Scientific Research Applications
2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Biology: It may be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
When compared to similar compounds, 2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid stands out due to its unique structure and potential applications. Similar compounds may include other cyclopropane derivatives, piperidine-based molecules, and benzoic acid analogs. The uniqueness of this compound lies in its combination of these functional groups, which can lead to distinct chemical and biological properties.
Comparison with Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid
Piperidine derivatives
Benzoic acid analogs
Properties
IUPAC Name |
2-[1-(1-carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-14(20)13-4-2-1-3-12(13)11-5-9-18(10-6-11)15(21)17(7-8-17)16(22)23/h1-4,11H,5-10H2,(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJANYMMRWKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2C(=O)O)C(=O)C3(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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